In Vivo Hypoglycemic Efficacy of Momordicoside I Aglycone Versus Charantin Aglycones
In a direct comparative in vivo study, Momordicoside I aglycone (as part of the cucurbitane triterpenoid fraction) demonstrated a clear hypoglycemic effect in diabetes-induced male ddY mice, whereas the two aglycones of charantin, another major class of compounds from the same plant, exhibited no measurable hypoglycemic activity under identical experimental conditions [1].
| Evidence Dimension | Blood Glucose Reduction |
|---|---|
| Target Compound Data | Positive hypoglycemic effect (qualitative/quantitative blood glucose reduction observed, specific value not isolated in this study) |
| Comparator Or Baseline | Charantin aglycones (2 compounds) |
| Quantified Difference | No hypoglycemic effect for charantin aglycones versus positive effect for target compound. |
| Conditions | Diabetes-induced male ddY mice strain; oral administration of the compound. |
Why This Matters
This direct evidence establishes Momordicoside I aglycone as an active hypoglycemic agent, unlike the inactive charantin aglycones, making it essential for reproducible diabetes research.
- [1] Harinantenaina L, Tanaka M, Takaoka S, Oda M, Mogami O, Uchida M, Asakawa Y. Momordica charantia constituents and antidiabetic screening of the isolated major compounds. Chem Pharm Bull (Tokyo). 2006 Jul;54(7):1017-21. View Source
